(5,6-Dihydro-2H-pyran-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydro-2H-pyran-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-2H-pyran-3-yl)boronic acid typically involves the hydroboration of 5,6-dihydro-2H-pyran. This reaction can be carried out using borane (BH3) or diborane (B2H6) as the boron source. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-2H-pyran-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(5,6-Dihydro-2H-pyran-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-2H-pyran-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
- 2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
(5,6-Dihydro-2H-pyran-3-yl)boronic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its boronic acid functional group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for organic chemists in the synthesis of complex molecules.
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO3/c7-6(8)5-2-1-3-9-4-5/h2,7-8H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAIXHPWEKCVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCOC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.